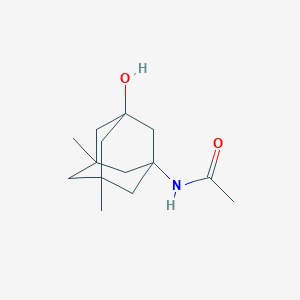
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE is a chemical compound with a complex structure that includes a benzodioxine ring and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with 4-propylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological targets.
Industry: This compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PROPYLPIPERAZINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)-4-PIPERIDINAMINE: This compound has a similar structure but with a piperidinamine group instead of a propylpiperazine group.
2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL CHLORIDE: This is a precursor used in the synthesis of various benzodioxine derivatives
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-7-17-8-10-18(11-9-17)16(19)15-12-20-13-5-3-4-6-14(13)21-15/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUONWUMGUNRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065742.png)
![(5E)-1-(4-methylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5065750.png)




![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)
![3-chloro-4-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5065786.png)
![[4-(3-Phenylpropylcarbamoyl)phenyl] acetate](/img/structure/B5065787.png)

![N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B5065802.png)
![ethyl 5-(1H-indole-5-carbonyl)-1-(3,3,3-trifluoropropyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5065821.png)

